molecular formula C24H14Br2N2S2 B8082664 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene

Cat. No.: B8082664
M. Wt: 554.3 g/mol
InChI Key: LQQCZLVNNCFDBK-UHFFFAOYSA-N
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Description

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is a complex organic compound featuring a benzene core substituted with two thiazolyl groups, each bearing a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene typically involves multi-step organic reactions. One common method includes the formation of thiazole rings through cyclization reactions, followed by bromination to introduce the bromophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the thiazole rings .

Mechanism of Action

The mechanism by which 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and thiazole groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is unique due to its combination of bromophenyl and thiazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and structural features .

Biological Activity

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by two thiazole rings substituted with bromophenyl groups. This unique structure is believed to contribute to its biological activity.

Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds such as this compound have shown significant antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Receptors : Similar compounds have demonstrated inhibitory activity against key receptors involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) .
  • Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that may protect cells from oxidative stress, further contributing to their anticancer potential .

Anticancer Activity

A study investigated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics:

CompoundIC50 (MCF-7)IC50 (MDA-MB-231)Mechanism
This compound5.73 µM12.15 µMVEGFR-2 inhibition
Staurosporine6.77 µM7.03 µMApoptosis induction

The compound demonstrated a notable ability to induce programmed cell death and cell cycle arrest at the G1 phase while reducing the population in the G2/M phase .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for antimicrobial properties. A review highlighted that compounds with thiazole moieties exhibited significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Study on Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and assessed their anticancer activities against multiple cancer cell lines. Among them, this compound was identified as having potent activity against MCF-7 cells, with detailed mechanistic studies confirming its role in apoptosis induction through the activation of caspases .

Anticonvulsant Properties

Another study focused on the anticonvulsant potential of thiazole derivatives. It was found that certain structural modifications led to enhanced activity compared to standard medications like ethosuximide. The para-halogen substitution on phenyl rings was crucial for achieving significant anticonvulsant effects .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Br2N2S2/c25-19-8-4-15(5-9-19)21-13-29-23(27-21)17-2-1-3-18(12-17)24-28-22(14-30-24)16-6-10-20(26)11-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCZLVNNCFDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C4=NC(=CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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